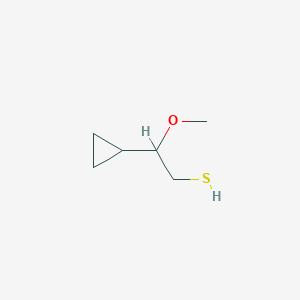
2-Cyclopropyl-2-methoxyethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-methoxyethanethiol is a compound that contains a cyclopropyl group and a methoxyethanethiol group . The cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . Methoxyethanethiol is a compound with the molecular formula C3H8OS .
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and a transition metal catalyst, typically palladium . The synthesis of methoxyethanethiol-related compounds is not explicitly mentioned in the search results.Chemical Reactions Analysis
Cyclopropyl-containing compounds can undergo a variety of reactions, including cobalt-catalyzed cross-coupling with alkyl iodides and Grignard reagents . Other reactions include the Suzuki-Miyaura coupling with potassium cyclopropyltrifluoroborates . The specific reactions involving 2-Cyclopropyl-2-methoxyethanethiol are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Pummerer-type Reaction Mediated Ring-opening
A study explored the Pummerer-type reaction mediated ring-opening of cyclopropyl compounds, highlighting a methodology for generating β-(phenylthio)-α,β- and γ,δ-unsaturated aldehydes. This reaction provides insight into the versatility of cyclopropyl compounds in synthetic chemistry, offering pathways to complex molecules under mild conditions (Pohmakotr et al., 2001).
Spectroscopic and Calorimetric Studies
Another study used spectroscopic and calorimetric techniques to examine the mechanism of methylenecyclopropane rearrangements. The findings contribute to a deeper understanding of the reaction mechanisms of cyclopropyl derivatives, providing a basis for further research in reaction dynamics (Ikeda et al., 2003).
Vinylcyclopropanation via Alkenylrhodium(I)
Research on cyclization reactions forming vinylcyclopropanes via alkenylrhodium(I) demonstrated an innovative approach to constructing complex cyclic structures through multiple carbon-carbon bond formations. This study showcases the potential of cyclopropyl derivatives in facilitating the synthesis of intricate molecular architectures (Miura et al., 2006).
Asymmetric Synthesis of Cyclopropanes
The asymmetric synthesis of cyclopropanes using 2-sulfinylacrylonitrile and 2-methoxyfuran was explored, addressing challenges related to the separation of diastereoisomers and epimerization in desulfinylation reactions. This study contributes to the field of asymmetric synthesis, offering solutions to common issues in the preparation of chiral cyclopropane derivatives (Cruz et al., 2005).
Catalytic Enantioselective Hydroboration
A method for synthesizing cyclopropyl boronates with high diastereo- and enantioselectivity via rhodium-catalyzed asymmetric hydroboration was developed. This research highlights the importance of directing effects for achieving high enantiomeric induction and demonstrates the utility of cyclopropylboronic derivatives in cross-coupling reactions (Rubina et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds such as 1,2-cyclopropyl carbohydrates have shown bioactivity in hela cancer cell lines and yeast, with a proposed mechanism of inhibition occurring through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .
Mode of Action
It is suggested that similar compounds undergo an enzymatic cyclopropane ring opening reaction, which forms a covalent bond with a target enzyme . This interaction with its targets could lead to changes in the biochemical processes within the cell.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-methoxyethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-7-6(4-8)5-2-3-5/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAJXUMOZONLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-methoxyethanethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

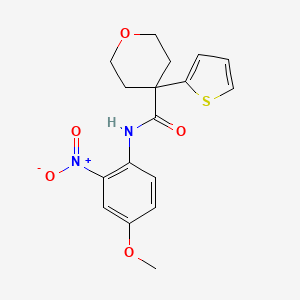


![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)
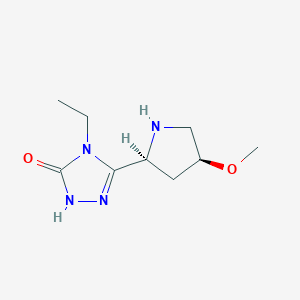
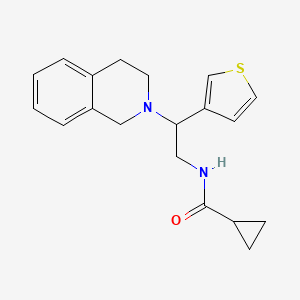
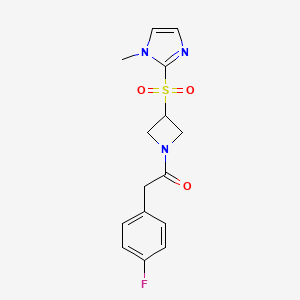
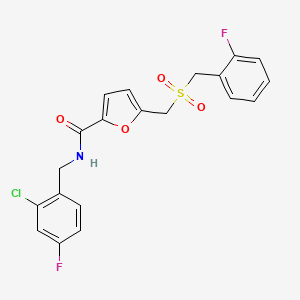
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)
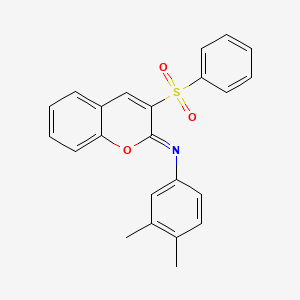
![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)
